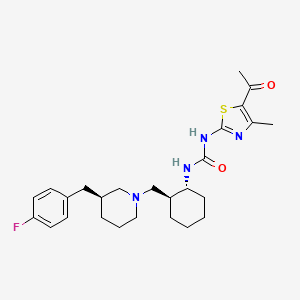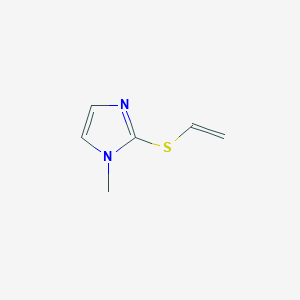![molecular formula C10H4I2S2 B1641506 2,6-diiodothieno[2,3-f][1]benzothiole](/img/structure/B1641506.png)
2,6-diiodothieno[2,3-f][1]benzothiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene is a compound that belongs to the family of benzo[1,2-b:4,5-b’]dithiophenes. These compounds are known for their rigid planar conjugated structures, which make them valuable in various applications, particularly in the field of organic electronics . The presence of iodine atoms at the 2 and 6 positions enhances the compound’s reactivity and potential for further functionalization .
Vorbereitungsmethoden
The synthesis of 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene typically involves the iodination of benzo[1,2-b:4,5-b’]dithiophene. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the sulfur atoms in the dithiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce extended conjugated systems .
Wissenschaftliche Forschungsanwendungen
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Material Science: The compound’s rigid planar structure makes it suitable for the development of new materials with enhanced electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism by which 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and the conjugated dithiophene ring system contribute to its ability to participate in electron transfer processes . The compound can interact with various molecular targets, including other conjugated systems and metal catalysts, to facilitate reactions such as coupling and substitution .
Vergleich Mit ähnlichen Verbindungen
2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene can be compared with other similar compounds, such as:
2,6-Diphenylbenzo[1,2-b4,5-b’]dithiophene: This compound has phenyl groups instead of iodine atoms, which affects its reactivity and electronic properties.
Benzo[1,2-b4,5-b’]dithiophene: The parent compound without any substituents, which serves as a basis for further functionalization.
3,7-Dihalo-2H,6H-benzo[1,2-b4,5-b’]dithiophene-2,6-dione: A derivative with halogen atoms and a dione functionality, which exhibits different reactivity and applications.
The uniqueness of 2,6-Diiodobenzo[1,2-b:4,5-b’]dithiophene lies in its iodine substituents, which enhance its reactivity and potential for further functionalization, making it a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C10H4I2S2 |
|---|---|
Molekulargewicht |
442.1 g/mol |
IUPAC-Name |
2,6-diiodothieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C10H4I2S2/c11-9-3-5-1-7-6(2-8(5)14-9)4-10(12)13-7/h1-4H |
InChI-Schlüssel |
AWBYFGZHMVWYNF-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)I)I |
Kanonische SMILES |
C1=C2C=C(SC2=CC3=C1SC(=C3)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Methoxy-[2,3']bipyridinyl-3-ylamine](/img/structure/B1641438.png)




![2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one](/img/structure/B1641463.png)




